Cas no 1543954-46-6 (2-amino-3-(4-fluorophenyl)butanoic acid)

2-amino-3-(4-fluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-fluorophenyl)butanoic acid
- EN300-1858141
- 1543954-46-6
-
- インチ: 1S/C10H12FNO2/c1-6(9(12)10(13)14)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3,(H,13,14)
- InChIKey: GZBHQWQTTDWPJO-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(C)C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 197.08520679g/mol
- どういたいしつりょう: 197.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 63.3Ų
2-amino-3-(4-fluorophenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858141-0.5g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1858141-0.25g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1858141-2.5g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1858141-5.0g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 5g |
$3313.0 | 2023-06-01 | ||
Enamine | EN300-1858141-10.0g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1858141-10g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1858141-0.05g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1858141-5g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1858141-1.0g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1858141-0.1g |
2-amino-3-(4-fluorophenyl)butanoic acid |
1543954-46-6 | 0.1g |
$804.0 | 2023-09-18 |
2-amino-3-(4-fluorophenyl)butanoic acid 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
2-amino-3-(4-fluorophenyl)butanoic acidに関する追加情報
2-Amino-3-(4-Fluorophenyl)Butanoic Acid: A Comprehensive Overview
2-Amino-3-(4-fluorophenyl)butanoic acid, also known by its CAS number 1543954-46-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an amino group, a fluorophenyl moiety, and a butanoic acid backbone. The presence of the fluorine atom in the para position of the phenyl ring introduces interesting electronic and steric properties, making this compound a valuable tool in drug discovery and chemical synthesis.
The synthesis of 2-amino-3-(4-fluorophenyl)butanoic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its application in chiral environments. Researchers have also explored alternative routes, such as microwave-assisted synthesis and enzymatic catalysis, to enhance the scalability and sustainability of its production.
In terms of biological activity, 2-amino-3-(4-fluorophenyl)butanoic acid has shown promise as a precursor for peptide synthesis and as a building block for complex molecules with potential pharmacological applications. Studies have demonstrated its ability to modulate cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), which are key targets for therapeutic intervention in various diseases. The fluorine substituent in the phenyl ring has been shown to enhance the compound's bioavailability and stability, making it an attractive candidate for further exploration in drug development.
The structural versatility of 2-amino-3-(4-fluorophenyl)butanoic acid has also led to its use in the design of novel materials and sensors. For instance, researchers have utilized this compound as a functional group in the construction of self-assembled monolayers (SAMs) for applications in nanotechnology and surface chemistry. Its ability to form stable amide bonds with other molecules has made it a valuable component in the creation of bio-inspired materials with tailored properties.
Recent studies have focused on the environmental impact of 2-amino-3-(4-fluorophenyl)butanoic acid, particularly its degradation pathways under various conditions. Understanding its fate in different ecosystems is essential for assessing its potential risks to human health and the environment. Preliminary findings suggest that the compound undergoes rapid hydrolysis under alkaline conditions, which could mitigate its persistence in aqueous environments.
In conclusion, 2-amino-3-(4-fluorophenyl)butanoic acid (CAS 1543954-46-6) is a multifaceted compound with applications spanning organic synthesis, pharmacology, materials science, and environmental chemistry. Its unique structure and functional groups make it a valuable tool for researchers across disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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